Ethene;2-methylprop-2-enoic acid, also known as methacrylic acid, is an important organic compound with the molecular formula and a molecular weight of 114.14 g/mol. It is primarily classified as an unsaturated carboxylic acid and is widely used in the production of polymers and various industrial applications. This compound is notable for its role in the synthesis of copolymers, particularly in the context of adhesives, coatings, and biomedical materials.
Ethene;2-methylprop-2-enoic acid is synthesized through the polymerization of 2-propenoic acid and ethene, typically utilizing free radical polymerization techniques. The compound can also be derived from methacrylic acid through various chemical reactions, including oxidation and reduction processes.
The synthesis of ethene;2-methylprop-2-enoic acid primarily involves free radical polymerization. This process can be initiated by thermal or photochemical means, often requiring a radical initiator such as benzoyl peroxide or azobisisobutyronitrile.
Ethene;2-methylprop-2-enoic acid features a double bond between the carbon atoms and a carboxylic acid functional group. Its structural representation can be summarized as follows:
CC(=C)C(=O)O.C=C
Property | Value |
---|---|
Molecular Weight | 114.14 g/mol |
InChI | InChI=1S/C4H6O2.C2H4/c1-3(2)4(5)6;1-2/h1H2,2H3,(H,5,6);1-2H2 |
Canonical SMILES | CC(=C)C(=O)O.C=C |
Ethene;2-methylprop-2-enoic acid can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for ethene;2-methylprop-2-enoic acid involves interactions between its functional groups and various molecular targets. The presence of carboxylic acid groups allows for hydrogen bonding, enhancing adhesive properties. Additionally, the structural flexibility contributes to its durability across applications.
Ethene;2-methylprop-2-enoic acid is characterized by its physical state as a liquid at room temperature with distinct olfactory properties typical of carboxylic acids.
Key chemical properties include:
Property | Value |
---|---|
Melting Point | -15 °C |
Boiling Point | 162 °C |
Density | 0.95 g/cm³ |
Ethene;2-methylprop-2-enoic acid has diverse applications across multiple scientific fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2